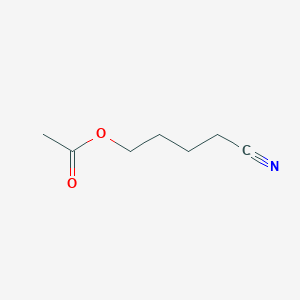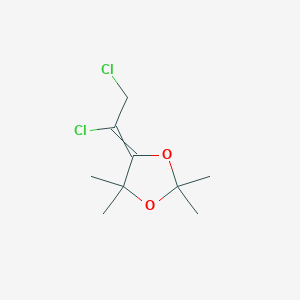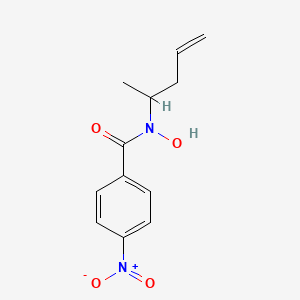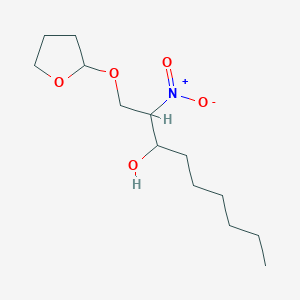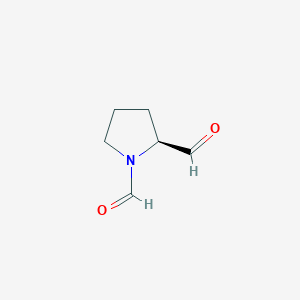
(2S)-Pyrrolidine-1,2-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Pyrrolidine-1,2-dicarbaldehyde is an organic compound with the molecular formula C6H9NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Pyrrolidine-1,2-dicarbaldehyde typically involves the oxidation of (2S)-pyrrolidine-1,2-diol. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-Pyrrolidine-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) under inert atmosphere.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S)-Pyrrolidine-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (2S)-Pyrrolidine-1,2-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparaison Avec Des Composés Similaires
(2S)-Pyrrolidine-1,2-diol: The precursor to (2S)-Pyrrolidine-1,2-dicarbaldehyde.
(2R)-Pyrrolidine-1,2-dicarbaldehyde: The enantiomer of this compound.
Pyrrolidine-2-carboxaldehyde: A related compound with a single aldehyde group.
Uniqueness: this compound is unique due to its dual aldehyde functionality and chiral nature. This combination allows it to participate in a wide range of chemical reactions and interact specifically with chiral biological targets, making it valuable in both synthetic chemistry and biochemical research.
Propriétés
Numéro CAS |
88218-11-5 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(2S)-pyrrolidine-1,2-dicarbaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-4-6-2-1-3-7(6)5-9/h4-6H,1-3H2/t6-/m0/s1 |
Clé InChI |
ZMCJGVFVWMVPPT-LURJTMIESA-N |
SMILES isomérique |
C1C[C@H](N(C1)C=O)C=O |
SMILES canonique |
C1CC(N(C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
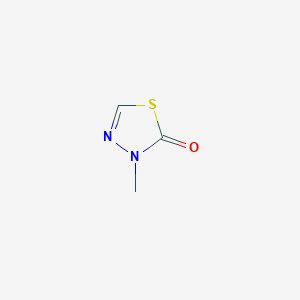

![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
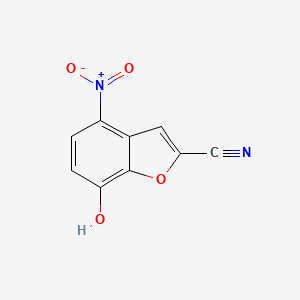

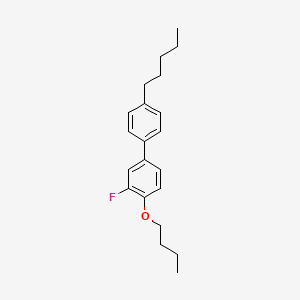

![2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B14384529.png)
